(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cyclic peptide synthesis Conformational constraint Side-chain spacer length

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as Boc-Dap(bromoacetyl)-OH or Nα-Boc-Nβ-bromoacetyl-L-2,3-diaminopropionic acid (BBDap), is a heterotrifunctional amino acid derivative combining an Nα-Boc-protected amine, an Nβ-bromoacetyl side-chain, and a free C-terminal carboxyl group. Synthesized from Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) and bromoacetic acid anhydride, the compound is obtained as a crystalline solid (mp 138 °C, decomp.) with elemental analysis confirming Br content of 24.58%.

Molecular Formula C10H17BrN2O5
Molecular Weight 325.16 g/mol
CAS No. 135630-90-9
Cat. No. B557132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS135630-90-9
Synonyms135630-90-9; (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoicacid; BOC-DAP(BROMOACETYL)-OH; (2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicAcid; AmbotzBAA1164; AC1ODUMG; Boc-L-Dap(bromoacetyl)-OH; C10H17BrN2O5; CTK8B9838; MolPort-008-267-380; ZINC2569773; ANW-63278; AKOS015911654; AJ-41766; AK-87789; RT-011770; FT-0697598; ST24036087; Z5636; K-4322; I14-37340
Molecular FormulaC10H17BrN2O5
Molecular Weight325.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O
InChIInChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1
InChIKeyCBCUCJIZACLGGN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 135630-90-9): Procurement-Grade Building Block for Site-Specific Peptide Bromoacetylation


(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as Boc-Dap(bromoacetyl)-OH or Nα-Boc-Nβ-bromoacetyl-L-2,3-diaminopropionic acid (BBDap), is a heterotrifunctional amino acid derivative combining an Nα-Boc-protected amine, an Nβ-bromoacetyl side-chain, and a free C-terminal carboxyl group [1]. Synthesized from Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) and bromoacetic acid anhydride, the compound is obtained as a crystalline solid (mp 138 °C, decomp.) with elemental analysis confirming Br content of 24.58% [1]. It serves as a pre-activated building block for introducing a sulfhydryl-reactive bromoacetyl moiety at any internal sequence position during Boc-based solid-phase peptide synthesis (SPPS), enabling subsequent cyclization, conjugation to carrier proteins, or surface immobilization via stable thioether linkages [1].

Why Boc-Dap(bromoacetyl)-OH Cannot Be Replaced by Generic Bromoacetyl Amino Acid Derivatives Without Experimental Validation


Bromoacetyl-derivatized amino acids used for site-specific peptide conjugation are not functionally interchangeable. The spatial positioning of the bromoacetyl reactive group relative to the peptide backbone directly governs the conformational constraints achievable in downstream cyclization and the resultant biological activity of constrained peptides [1]. BBDap (5-bond side-chain) was explicitly designed to overcome the limitations of the longer BBAL spacer (12-bond side-chain), which was reported to restrict the synthesis of conformationally constrained—especially cyclic—peptide analogues [1]. Furthermore, the bromoacetyl moiety is base-labile during SPPS; standard HOBt/DIEA cycles can completely destroy it, necessitating a compound-specific optimized coupling protocol (two-step in situ neutralization with imidazole pre-neutralization) that was developed and validated specifically for BBDap [1]. Generic substitution without re-optimization risks insertion failure, bromoacetyl decomposition, or loss of desired conformational constraint [1].

Quantitative Differentiation Evidence for Boc-Dap(bromoacetyl)-OH vs. Closest Analogs and Alternatives


Side-Chain Length: BBDap (5 Bonds) vs. BBAL (12 Bonds) — Structural Basis for Conformational Constraint

BBDap (target compound) possesses a side-chain bromoacetyl group separated from the Cα carbon by only 5 chemical bonds, compared to 12 bonds for Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), a previously reported heterotrifunctional amino acid developed for similar bromoacetyl insertion purposes [1]. The shorter spacer in BBDap was specifically designed to address limitations encountered with BBAL in the synthesis of 'constrained and especially cyclic analogues,' where the extended 12-bond BBAL side-chain restricted the achievable conformational geometry [1].

Cyclic peptide synthesis Conformational constraint Side-chain spacer length

Synthetic Yield: BBDap Crystalline Product (77% Crude, 50% Recrystallized) — Validated Scalability

BBDap was synthesized from Boc-Dap and bromoacetic acid symmetric anhydride, yielding 9.98 g (30.7 mmol, 77%) of crude crystalline product after ether/pentane precipitation, with 6.5 g (20 mmol, 50% overall) of recrystallized material pure by TLC (Rf 0.5, CHCl₃:MeOH:AcOH 80:18:2) and elemental analysis (found: C 36.80, H 5.11, N 8.60, Br 24.61; Cl <0.5%) [1]. The recrystallized product exhibited HPLC purity of ~95% [1]. For BBAL, the original literature reports synthesis via condensation of N-bromoacetyl-β-alanine with Nα-Boc-L-lysine but does not provide comparable multi-gram recrystallized yield data in the same methodological framework [2].

Peptide building block synthesis Process scalability Crystalline purity

Coupling Efficiency: BBDap ≥99.5% per Step in Optimized Two-Step In Situ Neutralization SPPS

A two-step in situ neutralization protocol using imidazole pre-neutralization followed by stoichiometric DIEA addition was specifically optimized for BBDap incorporation during Boc-SPPS. Under this protocol, ninhydrin tests showed coupling yields routinely exceeding 99.5% after 15 min at room temperature [1]. This high efficiency is contingent upon the pre-neutralization step, which prevents free TFA from deprotonating the Nα-amine prematurely—a critical modification because standard NMP/HOBt cycles with excess DIEA were shown to completely destroy the bromoacetyl moiety [1]. No equivalent coupling efficiency data under a validated, compound-specific protocol have been reported for BBAL in a directly comparable SPPS system.

Solid-phase peptide synthesis Coupling efficiency Bromoacetyl stability

Post-SPPS Cyclization Yield: BBDap-Derivatized Linear Peptides Cyclize with 70-85% HPLC Yield

Linear BDap-containing peptides (bearing the deprotected bromoacetyl moiety from BBDap) were cyclized via intramolecular thioether formation with an N-terminal cysteine residue at pH 8-9. HPLC monitoring showed complete conversion of the starting linear peptide to the cyclic form (eluting 1-3 min earlier on reversed-phase HPLC), with isolated yields after HPLC purification ranging from 70% to 85% [1]. For the comparator BBAL, cyclization at the longer 12-bond spacer would produce larger macrocycles with different conformational properties; no equivalent cyclization yield dataset for BBAL under identical peptide sequence and conditions was reported in the same study [1]. A separate comparator, PBAL (Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine), has a side-chain of approximately 12 bonds and is documented for intermolecular crosslinking rather than tight cyclization [2].

Peptide cyclization Thioether formation Intramolecular conjugation

Stability: BBDap Crystalline Powder Stable ≥6 Months at Room Temperature; Bromoacetyl Moiety Stable Under Acidic SPPS Conditions

BBDap was obtained in crystalline form and demonstrated stability as a powder at room temperature for at least 6 months [1]. During SPPS, the bromoacetyl moiety was stable under acidic conditions (TFA deprotection) but unstable upon repeated exposure to bases such as TEA or DIEA; two or three standard NMP/HOBt cycles completely destroyed the bromoacetyl moiety [1]. In contrast, BBAL was reported to undergo halogen exchange (Br→Cl) when treated with chloride-containing reagents, a phenomenon not observed with BBDap when NaCl-saturated extraction and chloroform crystallization were employed [1]. This differential stability profile has direct implications for procurement: BBDap requires adherence to the specified imidazole-based neutralization protocol, but when handled accordingly, it provides robust stability and avoids the halogen-exchange side reaction documented for BBAL [1].

Storage stability SPPS compatibility Bromoacetyl chemical stability

Biological Activity of BBDap-Derived Cyclic vs. Linear RGD Peptide Conjugates: Differential Osteoblast Attachment and Competition Profile

BBDap was used to synthesize both linear and cyclic RGD-containing peptides derived from human bone sialoprotein (BSP). BSA-conjugated cyclic RGD peptide (BSA-CCP) supported osteoblast attachment that was only partially inhibited by soluble competing RGD peptides; full cell spreading was preserved even in the presence of competitors. In contrast, BSA-conjugated linear RGD peptides (BSA-LBP, BSA-LCP) mediated cell attachment that was completely abolished by competition with soluble linear or cyclic RGD peptides [1]. Quantitatively, the conjugate peptide/protein ratios were: BSA-LBP 80 pmol/mg (Val ratio 0.36), BSA-LCP 210 pmol/mg (Val ratio 0.62), BSA-CBA 220 pmol/mg (Val ratio 1.03), BSA-CCP 50 pmol/mg (Val ratio 0.16) [1]. The cyclic peptide conjugate (BSA-CCP) exhibited the most distinctive biological profile—partial competition resistance with preserved cell spreading—directly attributable to the conformational constraint enabled by BBDap's short 5-bond spacer [1]. No equivalent osteoblast attachment data using BBAL-derived cyclic RGD peptides have been reported.

Cell adhesion RGD peptide Osteoblast Receptor selectivity

High-Impact Application Scenarios for Boc-Dap(bromoacetyl)-OH (BBDap) Based on Validated Differentiation Evidence


Synthesis of Conformationally Constrained Cyclic RGD Peptides for Osteoblast-Targeted Biomaterials

BBDap is the demonstrated building block of choice for synthesizing cyclic RGD peptides with tight conformational constraint. The 5-bond spacer enables cyclization via intramolecular thioether formation (70-85% HPLC yield) and produces cyclic peptides that exhibit competition-resistant osteoblast attachment and spreading—a biological profile not achievable with linear RGD conjugates [1]. This scenario directly leverages the short spacer advantage over BBAL [1].

Site-Specific Internal Peptide Conjugation to Carrier Proteins or Surfaces via Stable Thioether Linkage

BBDap enables placement of a bromoacetyl group at any internal sequence position during Boc-SPPS with >99.5% coupling efficiency under the optimized imidazole pre-neutralization protocol [1]. The resulting bromoacetylated peptides conjugate to sulfhydryl-bearing carriers (e.g., BSA, thiolated glass) via stable thioether bonds, with conjugate compositions quantifiable by Picotag amino acid analysis (CMC/CEC quantification) [1]. This scenario is preferred when internal conjugation geometry is critical—BBDap's short spacer ensures the conjugated moiety is held in close proximity to the peptide backbone [1].

Construction of Heterotrifunctional Peptide Scaffolds Requiring Orthogonal Nα-Boc Protection with Side-Chain Bromoacetyl Functionality

The simultaneous presence of an Nα-Boc group (acid-labile) and an Nβ-bromoacetyl group (base-labile, acid-stable) in BBDap provides orthogonal protection compatible with Boc-SPPS protocols. This orthogonality is essential for sequential deprotection and conjugation strategies in multifunctional peptide designs [1]. The Fmoc analog (Fmoc-Dap(bromoacetyl)-OH, CAS 1448613-98-6) offers an alternative for Fmoc-SPPS but cannot substitute in Boc-based protocols where acid-labile side-chain protecting groups are employed [1].

Research Programs Investigating the Relationship Between Spacer Length and Peptide Bioactivity

BBDap (5-bond spacer) and BBAL (12-bond spacer) represent a structurally matched pair for systematically investigating the effect of spacer length on peptide cyclization efficiency, conjugate bioactivity, and receptor selectivity [1]. Laboratories conducting structure-activity relationship (SAR) studies on constrained peptides should procure both compounds as a defined comparator set, as the BBDap vs. BBAL comparison is the only head-to-head structural differentiation documented in the peer-reviewed literature for bromoacetyl-derivatized heterotrifunctional amino acids [1].

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